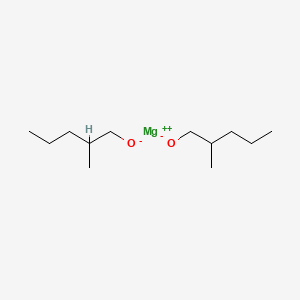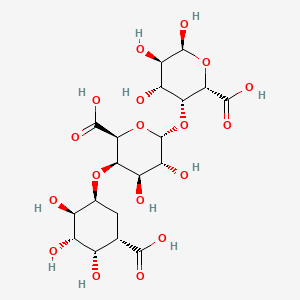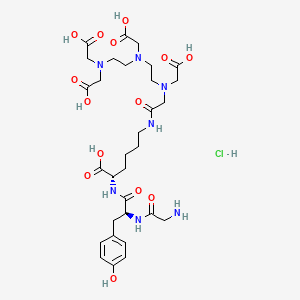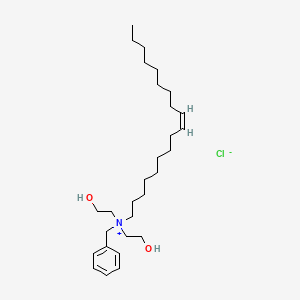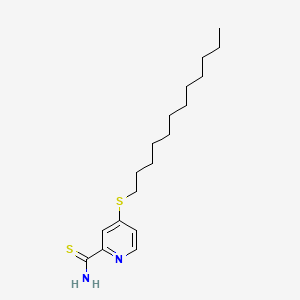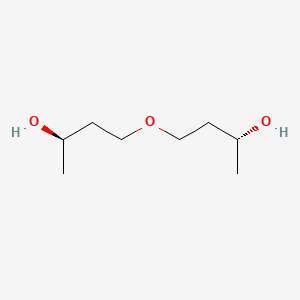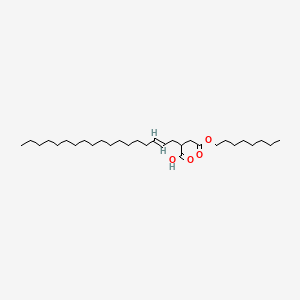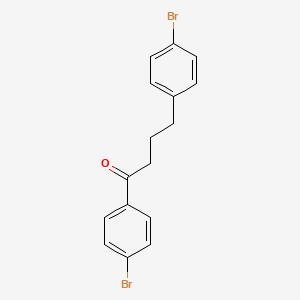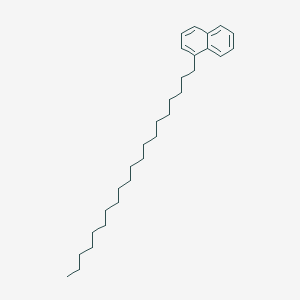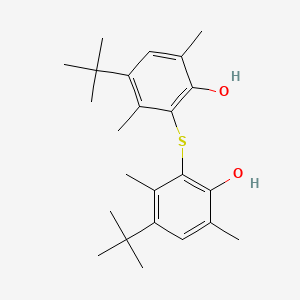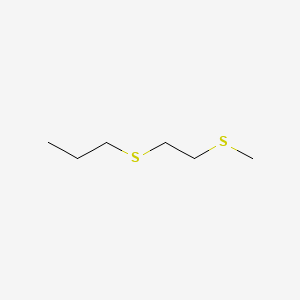
2,5-Dithiaoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dithiaoctane is an organic compound with the molecular formula C6H14S2. It is a member of the class of disulfides, which are characterized by the presence of two sulfur atoms connected by a single bond. This compound is also known as dipropyl disulfide and is commonly found in various natural sources, including garlic and onions. It has a distinct odor and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dithiaoctane can be synthesized through several methods. One common method involves the reaction of propyl mercaptan with sulfur dichloride. The reaction typically occurs under controlled conditions, with the temperature maintained at around 50°C. The reaction can be represented as follows:
2C3H7SH+S2Cl2→C6H14S2+2HCl
Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of propyl mercaptan using hydrogen peroxide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in the presence of a catalyst, such as sodium tungstate, to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dithiaoctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: In the presence of halogens, this compound can undergo substitution reactions to form halogenated derivatives.
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2,5-Dithiaoctane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studies have shown that this compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used as a flavoring agent in the food industry and as an additive in the production of rubber and plastics.
Wirkmechanismus
2,5-Dithiaoctane can be compared with other similar compounds, such as 2,3-dithiabutane and 3,4-dithiahexane. These compounds share similar structural features but differ in the length of their carbon chains and the position of the sulfur atoms. The unique structure of this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dithiabutane
- 3,4-Dithiahexane
- 4,5-Dithiaoctane
Eigenschaften
CAS-Nummer |
76229-76-0 |
|---|---|
Molekularformel |
C6H14S2 |
Molekulargewicht |
150.3 g/mol |
IUPAC-Name |
1-(2-methylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C6H14S2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
OHRWCMYXRYQDQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





